2,2-Difluoro-2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a chemical compound that features a unique combination of functional groups, including difluoro, hydroxy, and dioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the introduction of difluoro groups into the molecular structure. One common method is the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of hydroxyl-containing compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and dioxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
- 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)butanoic acid
Uniqueness
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoro groups can enhance its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10F2O5S |
---|---|
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-hydroxy-1,1-dioxothian-4-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O5S/c8-7(9,5(10)11)6(12)1-3-15(13,14)4-2-6/h12H,1-4H2,(H,10,11) |
InChI-Schlüssel |
ASFMKFHHBUXGRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1(C(C(=O)O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.